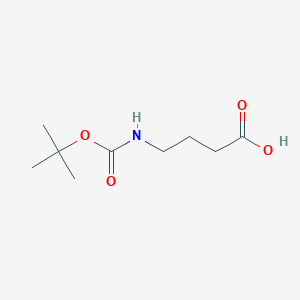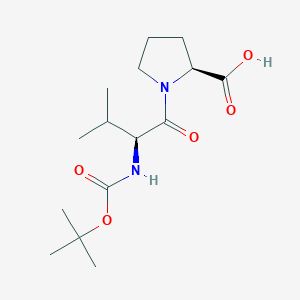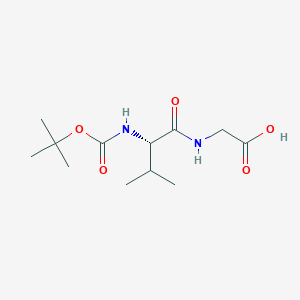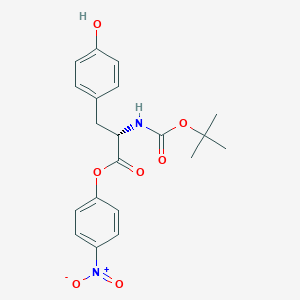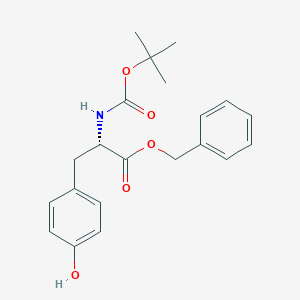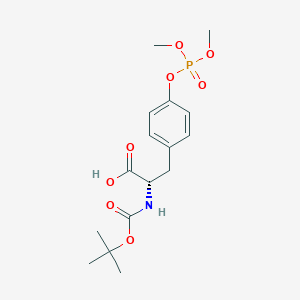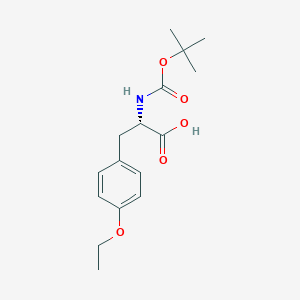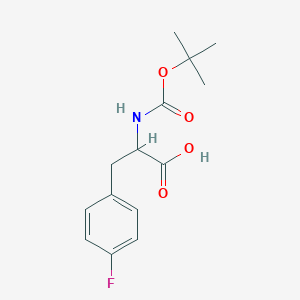
Boc-P-Fluoro-Dl-Phe-Oh
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Autoensamblaje de Péptidos en Nanomedicina
El compuesto, siendo un derivado de la fenilalanina (Phe), puede ser utilizado en el autoensamblaje de péptidos cortos y sus análogos en nanoestructuras e hidrogeles . Esto es particularmente útil en nanomedicina para la entrega de fármacos y el desarrollo de nuevos paradigmas terapéuticos .
Desarrollo de Fármacos
Las fenilalaninas fluoradas, como este compuesto, se han utilizado ampliamente en la investigación de fármacos . La introducción de flúor en la fenilalanina puede modular la acidez, basicidad, hidrofobicidad, geometría, conformación, reactividad y biodisponibilidad del análogo .
Inhibidores Enzimáticos
Las fenilalaninas fluoradas han desempeñado un papel importante como posibles inhibidores enzimáticos . Pueden entregar mensajes biológicos poderosos y selectivos a las células, lo que los convierte en candidatos ideales para aplicaciones biológicas .
Proteínas Terapéuticas y Vacunas Basadas en Péptidos
La incorporación de aminoácidos aromáticos fluorados en las proteínas aumenta su estabilidad catabólica, especialmente en proteínas terapéuticas y vacunas basadas en péptidos .
Terapia de Captura de Neutrones
Los ácidos bórico y sus ésteres, que pueden derivarse de este compuesto, son muy considerados para el diseño de nuevos fármacos y dispositivos de administración de fármacos, particularmente como portadores de boro adecuados para la terapia de captura de neutrones .
Síntesis Orgánica
Los ésteres terc-butílicos, como este compuesto, encuentran grandes aplicaciones en la química orgánica sintética . Pueden usarse para la introducción directa del grupo terc-butoxicarbonilo en una variedad de compuestos orgánicos
Mecanismo De Acción
Target of Action
The primary target of Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is the N-formyl peptide receptor 3 (FPR3) . FPR3 is a G protein-coupled receptor involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .
Mode of Action
This compound interacts with its target, FPR3, by binding to it . This binding triggers a series of intracellular events that lead to the activation of immune cells . The compound’s interaction with FPR3 is so specific that the effects exerted by it on human umbilical vein endothelial cells (HUVECs) are fully suppressed by the G protein-coupled receptor inhibitor pertussis toxin, the FPR2/FPR3 antagonist WRW4, and by an anti-FPR3 antibody .
Biochemical Pathways
The interaction of this compound with FPR3 affects the biochemical pathways associated with immune cell recruitment and activation . .
Result of Action
The binding of this compound to FPR3 results in the activation of immune cells . This activation can lead to various molecular and cellular effects, depending on the specific immune response triggered.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment . .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373541 | |
| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79561-25-4 | |
| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







